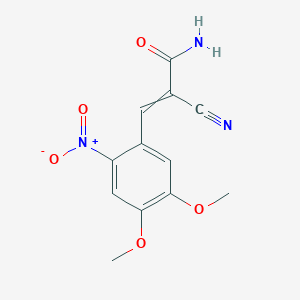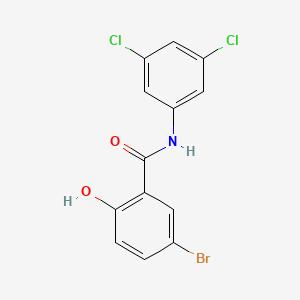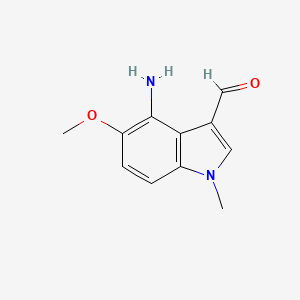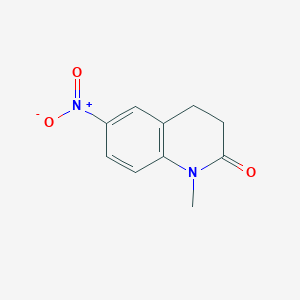
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cyano-beta-(2-Nitro-4,5-Dimethoxyphenyl)Acrylamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyano group, a nitro group, and methoxy groups attached to a phenyl ring, along with an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide typically involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired acrylamide derivative. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Cyano-beta-(2-Nitro-4,5-Dimethoxyphenyl)Acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy groups can lead to various substituted phenyl acrylamides.
Applications De Recherche Scientifique
Alpha-Cyano-beta-(2-Nitro-4,5-Dimethoxyphenyl)Acrylamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide involves its interaction with various molecular targets. The cyano and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the acrylamide moiety can undergo Michael addition reactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-Cyano-beta-(2-Nitrophenyl)Acrylamide
- Alpha-Cyano-beta-(4,5-Dimethoxyphenyl)Acrylamide
- Alpha-Cyano-beta-(2,4-Dimethoxyphenyl)Acrylamide
Uniqueness
Alpha-Cyano-beta-(2-Nitro-4,5-Dimethoxyphenyl)Acrylamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and methoxy groups on the phenyl ring, along with the cyano and acrylamide moieties, makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Formule moléculaire |
C12H11N3O5 |
|---|---|
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C12H11N3O5/c1-19-10-4-7(3-8(6-13)12(14)16)9(15(17)18)5-11(10)20-2/h3-5H,1-2H3,(H2,14,16) |
Clé InChI |
QXQNQUBSIXWOQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-])OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B8665283.png)



![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B8665326.png)








